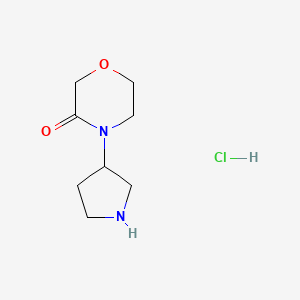

4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride is a chemical compound that features a morpholine ring fused with a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyrrolidinone with morpholine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the morpholine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: N-oxides of the parent compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Alkylated or acylated derivatives depending on the substituents used.

Applications De Recherche Scientifique

4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new pharmaceuticals for treating neurological disorders.

Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mécanisme D'action

The mechanism by which 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- 4-(Pyrrolidin-1-yl)benzonitrile

- 3-(4-Morpholin-4-yl-phenylamino)-1-p-tolyl-pyrrolidine-2,5-dione

- Trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride

Uniqueness: 4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride is unique due to its specific ring structure, which combines the properties of both morpholine and pyrrolidine. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.

Activité Biologique

4-(Pyrrolidin-3-yl)morpholin-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on various research findings.

The molecular formula of this compound is C8H15ClN2O2, with a molecular weight of 206.67 g/mol. It appears as a white to off-white crystalline solid and is slightly soluble in water. The compound is sensitive to air and incompatible with oxidizing agents and carbon dioxide, which influences its handling and storage in laboratory settings.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reflux Methods : Utilizing solvents such as isopropyl alcohol or ethanol under controlled temperature conditions.

- Microwave-Assisted Synthesis : This approach enhances reaction rates and yields by applying microwave energy to the reaction mixture.

These synthetic routes are critical for producing the compound efficiently for further biological testing and application .

Pharmacological Potential

Research indicates that this compound may interact with multiple biological targets, making it a candidate for drug development. Its unique structure allows it to function as an intermediate in synthesizing various therapeutic agents aimed at treating neurological disorders, infectious diseases, and cancer.

Key Areas of Activity :

- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of conditions like epilepsy and depression.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain pathogens .

Binding Affinity Studies

Interaction studies have demonstrated that this compound has significant binding affinity to various receptors involved in neurological pathways. For instance, it interacts with voltage-gated sodium channels and GABA transporters, which are crucial for neuronal excitability and neurotransmission .

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Piperidin-1-yl)morpholin-3-one | C8H15N2O | Antidepressant |

| 4-(Morpholin-2-yl)aniline | C10H14N2O | Anticancer |

| 4-(Thiazol-2-yl)morpholine | C8H10N2OS | Antimicrobial |

The structural uniqueness of this compound may confer distinct pharmacological properties compared to these derivatives, particularly in its effects on neurological pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Anticonvulsant Activity : In animal models, compounds with similar structures showed significant anticonvulsant effects in seizure tests (e.g., MES test), indicating potential therapeutic applications in epilepsy management .

- Neuroprotective Effects : Studies have suggested that certain derivatives can protect neuronal cells from oxidative stress, enhancing their viability under harmful conditions .

Propriétés

IUPAC Name |

4-pyrrolidin-3-ylmorpholin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-8-6-12-4-3-10(8)7-1-2-9-5-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKWGFBGNGJSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.